molecular formula C16H10Br2N2OS B7458888 3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide

3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B7458888
M. Wt: 438.1 g/mol
InChI Key: MWOSCMSKZLPJJM-UHFFFAOYSA-N
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Description

3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that belongs to the thiazole family. It is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its ring structure. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide is not fully understood. However, it is believed to exert its biological effects by targeting specific cellular pathways and signaling molecules. This compound has been shown to inhibit the activity of certain enzymes and proteins, which are involved in various cellular processes.
Biochemical and Physiological Effects:
3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antibacterial activity. Additionally, it has been shown to modulate the activity of certain signaling pathways, which are involved in various cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide in lab experiments include its relative ease of synthesis, its wide range of biological activities, and its potential applications in the field of medicine. However, the limitations of using this compound in lab experiments include its potential toxicity and its relatively low solubility in water.

Future Directions

There are several future directions for research on 3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide. One potential direction is to investigate its potential applications in the treatment of various types of cancer. Another potential direction is to explore its potential as an anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields, such as agriculture and environmental science.
In conclusion, 3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound exhibits a wide range of biological activities and has been shown to modulate various cellular processes. However, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields.

Synthesis Methods

The synthesis of 3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide involves the reaction of 3-bromoaniline and 2-bromoacetyl bromide in the presence of potassium carbonate. The resulting intermediate is then reacted with thiourea to form the final product. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential applications in the field of medicine. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.

properties

IUPAC Name

3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2N2OS/c17-12-5-1-3-10(7-12)14-9-22-16(19-14)20-15(21)11-4-2-6-13(18)8-11/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOSCMSKZLPJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide

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